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Compound of Interest

Compound Name: 3-Methoxycinnamic acid

Cat. No.: B100018

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 3-Methoxycinnamic acid. It is intended for
researchers, scientists, and professionals in drug development who require detailed spectral
information and experimental context for this compound.

Chemical Structure

IUPAC Name: (2E)-3-(3-methoxyphenyl)prop-2-enoic acid[1] Molecular Formula: C1o0H1003[1]
Molecular Weight: 178.18 g/mol [1] CAS Number: 6099-04-3[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic
molecules. Below are the *H and 3C NMR spectral data for 3-Methoxycinnamic acid,
presented in tabular format for clarity.

Table 1: *H NMR Spectral Data
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. . Instrume
Chemical o Coupling .
. Multiplicit nt Assighm Referenc
Shift (o) Constant Solvent
y Frequenc ent e
ppm (J) Hz
y
7.56 d 16.2 DMSO-d6 300 MHz 1H, VinylH  [2]
7.37-7.17 m DMSO-d6 300 MHz 3H, Ar-H [2]
6.97 d 6.9 DMSO-d6 300 MHz 1H, Ar-H 2]
6.55 d 16.2 DMSO-d6 300 MHz 1H, Vinyl H [2]
3.79
o DMSO-d6 300 MHz 3H,O0CHs  [2]
(implied)

Note:Additional *H NMR data is available at 90 MHz in CDCls.[3]

Table 2: 13C NMR Spectral Data

Chemical Shift Instrument ]

(3) ppm Solvent Frequency Assignment Reference
167.8 DMSO-d6 75 MHz Cc=0 [2]

159.5 DMSO-d6 75 MHz Ar-C-O 2]

1445 DMSO-d6 75 MHz Ar-C [2]

135.8 DMSO-d6 75 MHz Ar-CH 2]

130.1 DMSO-d6 75 MHz Ar-CH [2]

121.2 DMSO-d6 75 MHz Ar-CH [2]

118.8 DMSO-d6 75 MHz =CH 2]

116.3 DMSO-d6 75 MHz =CH [2]

1135 DMSO-d6 75 MHz Ar-CH [2]

55.2 DMSO-d6 75 MHz OCHs 2]
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Note:A 13C NMR spectrum in CDCIs has also been reported.[4]

While specific, detailed experimental protocols for the cited data are not available, a general
procedure for obtaining NMR spectra is as follows:

o Sample Preparation: A small quantity of 3-Methoxycinnamic acid is dissolved in a
deuterated solvent (e.g., DMSO-d6 or CDCls).

¢ Instrument Setup: The sample is placed in an NMR tube and inserted into the NMR
spectrometer. The instrument frequency is set (e.g., 300 MHz for *H, 75 MHz for 13C).

o Data Acquisition: The spectrum is acquired by pulsing the sample with radiofrequency waves
and recording the resulting signal.

o Data Processing: The raw data is Fourier transformed to produce the final spectrum.
Chemical shifts are referenced to the residual solvent peak.

Sample Preparation Data Acquisition Data Processing

Dissolve Sample Transfer to NMR Tube T Insert into Spectrometer Acquire Spectrum — Process Raw Data Analyze Spectrum

Click to download full resolution via product page

General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands
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Frequency (cm™?) Technique Assignment Reference
) C-H stretch (aromatic
~3000 KBr disc / Mull ) [1][3]
and vinyl)
~2900 KBr disc / Mull C-H stretch (methyl) [1][3]
] O-H stretch
2500-3300 (broad) KBr disc / Mull ] ) [11[3]
(carboxylic acid)
C=0 stretch
~1680 KBr disc / Mull (conjugated carboxylic  [1][3]
acid)
~1620 KBr disc / Mull C=C stretch (alkene) [1][3]
) C=C stretch
~1580, 1480 KBr disc / Mull _ [11[3]
(aromatic)
) C-O stretch (aryl
~1250 KBr disc / Mull [1]I3]

ether)

The IR data for 3-Methoxycinnamic acid has been obtained using the KBr disc and mull

techniques.[1][3]

o KBr Disc Method: A small amount of the solid sample is ground with potassium bromide

(KBr) powder. The mixture is then pressed under high pressure to form a transparent disc,

which is placed in the IR spectrometer for analysis.

o Mull Method: The solid sample is ground with a mulling agent (e.g., Nujol) to form a paste.

This paste is then spread between two salt plates (e.g., NaCl or KBr) for analysis.
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Solid Sample

KBr Disc Methp Mull Method

Grind with KBr Grind with Mulling Agent

Press into Disc Spread on Salt Plates

Analyze with IR SpectromE
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Experimental workflows for solid-sample IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound.

Table 4: Mass Spectrometry Data
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miz lonization Method Source Notes
o NIST Mass
Electron lonization
178 ) Spectrometry Data Molecular lon (M)
Center
o NIST Mass
Electron lonization [M-OH]* or [M-
161 Spectrometry Data
(ED H20+H]*
Center
o NIST Mass
Electron lonization
133 Spectrometry Data [M-COOH]*
(ED
Center
o NIST Mass
Electron lonization
105 Spectrometry Data [C7Hs0]*
(ED
Center
o NIST Mass
Electron lonization
77 Spectrometry Data [CeHs]+

(E)

Center

Note:The data presented is based on GC-MS analysis.[1] LC-MS data is also available from
MassBank Europe.[1] A mass spectrum of the trimethylsilyl (TMS) derivative is also available.

[5]

A general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:

o Sample Injection: The sample, dissolved in a volatile solvent, is injected into the gas

chromatograph.

o Separation: The sample is vaporized and travels through a capillary column, where its

components are separated based on their boiling points and interactions with the column's

stationary phase.

« lonization: As the separated components elute from the GC column, they enter the mass

spectrometer and are ionized, typically by electron impact (El).
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Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a
mass analyzer.

Detection: The abundance of each ion is measured by a detector, generating a mass
spectrum.

lonization (EI)

GC Separation Mass Analysis Detection

Sample Injection Mass Spectrum

Click to download full resolution via product page

A simplified workflow for GC-MS analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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